4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol
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Overview
Description
4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is a chemical compound with the molecular formula C6H5F3N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol typically involves the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. One common method includes the use of a Lewis acid promoter such as Yb(OTf)3 in tetrahydrofuran (THF) under reflux conditions . Another approach involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(trifluoromethyl)pyridine
- 4-Methyl-2-(trifluoromethyl)benzene
- 4-Methyl-2-(trifluoromethyl)thiazole
Uniqueness
4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is unique due to its specific combination of a pyrimidine ring with a trifluoromethyl group and a hydroxyl group at the 5-position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H5F3N2O |
---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C6H5F3N2O/c1-3-4(12)2-10-5(11-3)6(7,8)9/h2,12H,1H3 |
InChI Key |
HAAXXIRSXHYLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1O)C(F)(F)F |
Origin of Product |
United States |
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